

HQ461: A Molecular Glue for Targeted Protein Degradation

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Compound of Interest

Compound Name: HQ461

Cat. No.: B2393585

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

HQ461 is a small molecule compound that has emerged as a significant tool in the field of targeted protein degradation. It functions as a "molecular glue," a class of molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target's associated protein. Specifically, **HQ461** facilitates the degradation of Cyclin K by promoting its interaction with the DDB1-CUL4-RBX1 E3 ubiquitin ligase, mediated by Cyclin-Dependent Kinase 12 (CDK12). This targeted degradation of Cyclin K disrupts the function of the CDK12/Cyclin K complex, which plays a crucial role in the regulation of gene transcription, particularly of genes involved in the DNA Damage Response (DDR). The resulting impairment of kinase activity and downregulation of DDR genes ultimately leads to cell death, making **HQ461** a compound of interest for cancer therapy research.

Chemical Structure and Properties

HQ461 is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.

Identifier	Value
IUPAC Name	2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide[1]
CAS Number	1226443-41-9[2]
Molecular Formula	C15H15N5OS2[2]
Molecular Weight	345.44 g/mol [1]
SMILES Code	<chem>CC1C=CC=C(NC2=NC(CC(=O)NC3=NC=C(C)S3)=CS2)N=1</chem> [1]

Property	Value
Appearance	Lyophilized powder[2]
Solubility	Soluble in DMSO at 20 mg/mL[2][3]
Purity	>98% (typical)
Storage	Store lyophilized at -20°C for up to 24 months. Once in solution (DMSO), store at -20°C and use within 3 months.[2]

Mechanism of Action: A Molecular Glue Approach

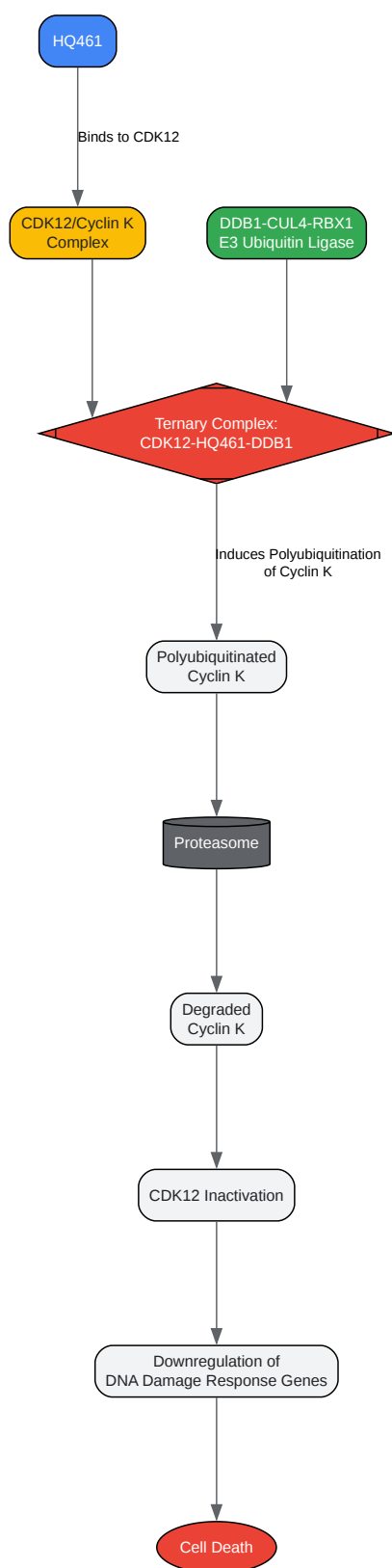
HQ461's mechanism of action is a prime example of targeted protein degradation facilitated by a molecular glue. Unlike traditional enzyme inhibitors, **HQ461** does not directly inhibit the enzymatic activity of its target. Instead, it induces the proximity of two proteins that do not normally interact, leading to a specific cellular outcome.

The key steps in **HQ461**'s mechanism are as follows:

- Binding to CDK12: **HQ461** binds to the ATP-binding pocket of CDK12.[4]
- Recruitment of DDB1: This binding event creates a novel interface on the surface of CDK12 that is recognized by the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][2]

- **Formation of a Ternary Complex:** The interaction between **HQ461**-bound CDK12 and DDB1 results in the formation of a stable ternary complex: CDK12-**HQ461**-DDB1.
- **Ubiquitination of Cyclin K:** Within the CDK12/Cyclin K complex, the recruited E3 ligase polyubiquitinates Cyclin K.
- **Proteasomal Degradation:** The polyubiquitinated Cyclin K is then recognized and degraded by the proteasome.^[4]
- **Downstream Effects:** The degradation of Cyclin K leads to the inactivation of CDK12 kinase activity. This, in turn, results in reduced phosphorylation of CDK12 substrates and the downregulation of genes critical for the DNA damage response, ultimately inducing cell death.

Below is a graphical representation of the signaling pathway induced by **HQ461**.



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HQ461-induced degradation of Cyclin K pathway.

Biological Activity and Quantitative Data

HQ461 has been shown to exhibit potent biological activity in cellular assays. The primary quantitative measure of its efficacy is its half-maximal inhibitory concentration (IC₅₀) for cell viability.

Cell Line	Assay	IC ₅₀	Reference
A549 (Non-small cell lung cancer)	Cell Viability	1.3 μ M	[2][5]

Experimental Protocols

The following are representative experimental protocols for working with **HQ461**.

Stock Solution Preparation

- Objective: To prepare a high-concentration stock solution of **HQ461** for use in cellular assays.
- Materials:
 - **HQ461** lyophilized powder
 - Dimethyl sulfoxide (DMSO)
- Protocol:
 - To prepare a 15 mM stock solution, reconstitute 5 mg of **HQ461** powder in 965 μ L of DMSO.[2]
 - For a 62 mg/mL stock solution (approximately 179.48 mM), dissolve the appropriate amount of **HQ461** in DMSO. Sonication and heating to 60°C may be required to fully dissolve the compound.[3]
 - Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
 - Store the stock solution at -20°C.

Cell Viability Assay

- Objective: To determine the IC₅₀ value of **HQ461** in a specific cell line.
- Materials:
 - A549 cells (or other cell line of interest)
 - Complete cell culture medium
 - 96-well plates
 - **HQ461** stock solution
 - Cell viability reagent (e.g., CellTiter-Glo®)
- Protocol:
 - Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
 - Prepare a serial dilution of **HQ461** in complete cell culture medium.
 - Remove the existing medium from the cells and add the medium containing the different concentrations of **HQ461**. Include a DMSO-only control.
 - Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Measure the luminescence or absorbance using a plate reader.
 - Calculate the IC₅₀ value by plotting the cell viability against the log of the **HQ461** concentration and fitting the data to a dose-response curve.

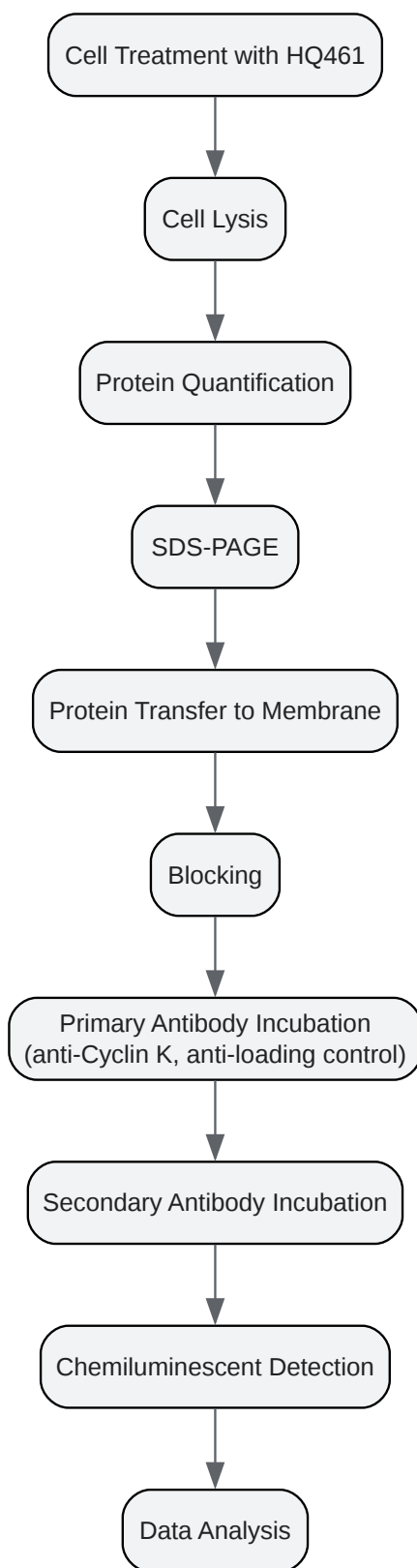
Western Blot for Cyclin K Degradation

- Objective: To confirm that **HQ461** induces the degradation of Cyclin K.

- Materials:
 - A549 cells
 - **HQ461** stock solution
 - Lysis buffer
 - Protein quantification assay (e.g., BCA)
 - SDS-PAGE gels
 - Transfer apparatus
 - PVDF membrane
 - Blocking buffer (e.g., 5% non-fat milk in TBST)
 - Primary antibodies (anti-Cyclin K, anti- β -actin)
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate
- Protocol:
 - Treat A549 cells with 10 μ M **HQ461** for 8 hours.[6] Include a DMSO-treated control.
 - Lyse the cells and quantify the protein concentration.
 - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and then incubate it with the primary antibodies overnight at 4°C.
 - Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.

- Analyze the band intensities to determine the relative levels of Cyclin K in the treated versus control samples.

Below is a workflow diagram for a typical Western Blot experiment.



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Western Blot experimental workflow.

Conclusion

HQ461 is a powerful research tool for studying the biological roles of the CDK12/Cyclin K complex and the broader implications of targeted protein degradation. Its well-defined mechanism of action as a molecular glue provides a clear framework for interpreting experimental results. The provided data and protocols offer a solid foundation for researchers to incorporate **HQ461** into their studies to explore its therapeutic potential and further unravel the intricacies of the DNA damage response and transcriptional regulation.

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